4-Amino-3,3-difluoro-2-methylbutan-2-OL hcl
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Overview
Description
4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C5H12ClF2NO and a molecular weight of 175.61 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of inhibitors for tyrosine kinase 3 (flt3), which plays a crucial role in the signaling pathways of the immune system .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets, such as FLT3, to inhibit their function . This could result in changes to cellular signaling pathways, potentially affecting cell growth and differentiation.
Biochemical Pathways
If it acts as an FLT3 inhibitor, it could affect pathways related to cell growth and differentiation, particularly in the immune system .
Result of Action
If it acts as an FLT3 inhibitor, it could potentially slow cell growth and differentiation, particularly in the immune system .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3,3-difluoro-2-methylbutan-2-OL HCl . These factors could include pH, temperature, and the presence of other compounds.
Preparation Methods
The synthesis of 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride involves several steps. One common method includes the reaction of 3,3-difluoro-2-methylbutan-2-ol with ammonia under specific conditions to introduce the amino group. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: It can be reduced to form different amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride can be compared with similar compounds such as:
4-Amino-3,3-difluoro-2-methylbutan-2-ol: The non-hydrochloride form, which has different solubility and reactivity properties.
3,3-Difluoro-2-methylbutan-2-ol: Lacks the amino group, resulting in different chemical behavior and applications.
4-Amino-2-methylbutan-2-ol: Lacks the difluoro groups, affecting its stability and reactivity.
The presence of both the amino and difluoro groups in 4-Amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride makes it unique and valuable for various research applications.
Properties
IUPAC Name |
4-amino-3,3-difluoro-2-methylbutan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2NO.ClH/c1-4(2,9)5(6,7)3-8;/h9H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDKEZUTAABKHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2089649-04-5 |
Source
|
Record name | 4-amino-3,3-difluoro-2-methylbutan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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